N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, also known as MPO, is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPO is a derivative of oxalamide and has been studied for its ability to inhibit specific enzymes and modulate various biological pathways.
Scientific Research Applications
Pharmacological Applications
Angiotensin AT1 Receptor Antagonism
A study by Kivlighn et al. (1995) investigated L-163,017, a compound structurally related to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide. This compound showed potent, orally active nonpeptide angiotensin II receptor antagonistic properties. It demonstrated effectiveness in preventing the pressor response to intravenous angiotensin II and reduced blood pressure in hypertension models, comparable to an angiotensin converting enzyme inhibitor and an angiotensin AT1 receptor-selective antagonist (Kivlighn et al., 1995).
Synthesis of Di- and Mono-Oxalamides
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This approach, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, is significant for both anthranilic acid derivatives and oxalamides. This research could imply the potential for synthesis of compounds related to this compound (Mamedov et al., 2016).
Inhibition of the HIF-1 Pathway in Cancer
A study by Mun et al. (2012) investigated the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, demonstrating their role as inhibitors of the HIF-1 pathway, a key regulator in cancer. This research indicates potential therapeutic applications of related compounds in cancer treatment (Mun et al., 2012).
properties
IUPAC Name |
N-propyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMKCCWKDRPSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.